![molecular formula C13H26O B12553984 4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane CAS No. 164351-98-8](/img/structure/B12553984.png)
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane
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Overview
Description
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane is a chemical compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane typically involves the alkylation of a cyclohexane derivative. One common method is the reaction of 4-methylcyclohexanol with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl bromide under similar conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of different substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the propoxy group.
4-Ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene: Another cyclohexane derivative with different substituents.
Uniqueness
4-Methyl-1-(propan-2-yl)-2-propoxycyclohexane is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
164351-98-8 |
---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-2-propoxycyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-8-14-13-9-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3 |
InChI Key |
YBDOZUZABCLGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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